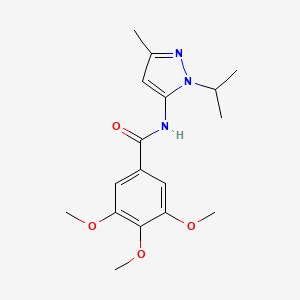
4-chlorobenzenecarbaldehyde N-(2-chloro-4-quinazolinyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves various steps. The crystal structures were solved by direct methods using SHELXS-97 . Nonhydrogen atoms were first refined isotropically followed by anisotropic refinement by full-matrix least-squares calculations based on F2 using SHELXL-97 .Molecular Structure Analysis
The 2c4n molecule has static disorder around the Cl atoms . The initial structure refinement, after locating all the non-H atoms, showed two large equal electron density peaks suitable for two Cl atoms on the 2 and 6 positions of the aromatic ring .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis of Hydrazones and Quinazolines : The compound's role in synthesizing hydrazones, quinazolines, and Schiff bases through reactions of suitable aldehydes with hydrazides is significant. The use of mechanochemical approaches and vapor-mediated reactions for synthesizing these compounds showcases the versatility and efficiency of these methods. The resulting compounds demonstrate potential in color-changing applications and possess cytotoxic and antimicrobial activities (J. Pisk et al., 2020).
Palladium-Catalyzed Synthesis : The palladium-catalyzed transformation of 4-chloroquinoline-3-carbaldehyde hydrazones into 1H-pyrazolo[4,3-c]quinolines and 4-anilinoquinoline-3-carbonitriles demonstrates the compound's utility in creating biologically relevant structures. The process highlights the temperature-dependent selectivity of the reaction, offering a pathway to synthesize two distinct classes of functionalized quinolines (Chao Wang et al., 2015).
Biological Applications
Cytotoxic Properties : Novel quinoline-3-carbaldehyde hydrazones bearing 1,2,4-triazole or benzotriazole moieties have been synthesized and characterized. These compounds were subjected to in vitro cytotoxicity studies against human tumor cell lines, revealing specific derivatives that exhibit significant cancer cell growth inhibitory effects. This research underscores the potential of such compounds in anticancer drug development (Martyna Korcz et al., 2018).
DNA Binding and Antimicrobial Activities : The synthesis of 2-chloroquinoline-3-carbaldehyde [(2-hydroxy-1-naphthyl) methylene] hydrazone and its derivatives has shown interaction with calf thymus-DNA, indicating potential for biological applications. These compounds have exhibited bathochromic and hypochromic shifts upon binding to DNA, along with antibacterial and antifungal activities, highlighting their role as potent antimicrobial agents (D. S. Lamani et al., 2008).
Propriétés
IUPAC Name |
2-chloro-N-[(E)-(4-chlorophenyl)methylideneamino]quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N4/c16-11-7-5-10(6-8-11)9-18-21-14-12-3-1-2-4-13(12)19-15(17)20-14/h1-9H,(H,19,20,21)/b18-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOVBXPAWPPNLK-GIJQJNRQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)Cl)NN=CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)Cl)N/N=C/C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(4-bromophenyl)methyl]-3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide](/img/structure/B2884717.png)



![N-[3-(N',N'-dimethylhydrazinecarbonyl)thiophen-2-yl]-2-(4-methylbenzenesulfonamido)benzamide](/img/structure/B2884724.png)

![2-methyl-2-[(4-methylphenyl)sulfanyl]propanal O-(4-chlorobenzyl)oxime](/img/structure/B2884728.png)

methanone](/img/structure/B2884731.png)

![2-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-1,3-benzoxazole](/img/structure/B2884735.png)
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide](/img/structure/B2884737.png)
![N-[3-[2-(4-methoxyphenyl)sulfonyl-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2884738.png)

